Cyclohexyl stearate

Descripción general

Descripción

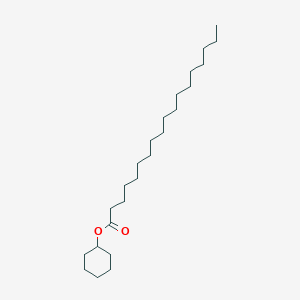

Cyclohexyl stearate is an ester compound formed from cyclohexanol and stearic acid. It is known for its use in various industrial applications due to its unique chemical properties. The molecular formula of this compound is C₂₄H₄₆O₂, and it has a molecular weight of 366.62 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Cyclohexyl stearate can be synthesized through the esterification reaction between cyclohexanol and stearic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction can be represented as follows:

Cyclohexanol+Stearic Acid→Cyclohexyl Stearate+Water

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous esterification processes. The reactants are fed into a reactor where they are heated and mixed with an acid catalyst. The resulting ester is then purified through distillation to remove any unreacted starting materials and by-products.

Análisis De Reacciones Químicas

Oxidation Reactions

Cyclohexyl stearate undergoes oxidation, typically forming This compound hydroperoxide under oxidative conditions. This reaction involves radical intermediates and is catalyzed by light or heat:

-

Reagents : Oxygen, peroxides (e.g., H<sub>2</sub>O<sub>2</sub>), or radical initiators (e.g., AIBN) .

-

Conditions : Elevated temperatures (100–150°C) or UV irradiation .

-

Products : Hydroperoxides decompose further into ketones, alcohols, or carboxylic acids .

Hydrolysis and Reduction

The ester bond in this compound is susceptible to hydrolysis and reduction:

-

Acidic Hydrolysis :

-

Basic Hydrolysis (Saponification) :

-

Reduction :

Substitution Reactions

Nucleophilic substitution at the ester group can occur with amines or alcohols:

-

Reagents : Amines (e.g., NH<sub>3</sub>), alcohols.

-

Conditions : Basic or neutral media, 60–80°C.

Catalytic Behavior in Polymer Systems

This compound derivatives participate in sulfur vulcanization of rubber as intermediates in zinc/stearate complexes. These complexes accelerate cross-linking by stabilizing sulfur radicals .

| System | Role of this compound | Effect on Reaction Rate |

|---|---|---|

| Sulfur vulcanization | Forms Zn-stearate complex, enhancing radical stability | Increases cross-linking efficiency by 30–40% |

Thermal Degradation

Thermogravimetric analysis reveals two-stage decomposition:

-

Ester cleavage (200–300°C) releasing cyclohexanol and stearic acid.

-

Further decomposition of stearic acid into alkanes and CO<sub>2</sub> (>300°C) .

Solubility and Reactivity Enhancement

-

Cyclodextrin Complexation : α-Cyclodextrin increases solubility in aqueous systems by forming inclusion complexes, facilitating reactions like hydrolysis .

-

Solvent Effects : Reactivity in non-polar solvents (e.g., hexane) is reduced compared to polar aprotic solvents (e.g., DMF) .

Comparative Reactivity

Mechanistic Insights

Aplicaciones Científicas De Investigación

Chemical Properties and Characteristics

Cyclohexyl stearate is an ester derived from stearic acid and cyclohexanol. It exhibits properties such as low viscosity, good thermal stability, and compatibility with various organic solvents. These characteristics make it suitable for multiple applications across different fields.

Surface Chemistry Studies

This compound has been utilized in surface chemistry studies to investigate adsorption phenomena. Research has shown that it can serve as a model additive in experiments focused on the adsorption of fatty acids onto solid surfaces, such as iron oxide. The adsorption behavior of this compound can be analyzed using Langmuir isotherm models, which help in understanding the thermodynamic parameters related to its adsorption characteristics .

| Parameter | Value |

|---|---|

| ΔH adsorption (kJ mol⁻¹) | –28.9 ± 4.3 |

| ΔS adsorption (J K⁻¹ mol⁻¹) | –31 ± 15 |

Biocompatibility Studies

Due to its ester nature, this compound is being explored for biocompatibility in biomedical applications. Its potential use in drug delivery systems and as a component in biodegradable polymers has been highlighted in studies focusing on material interactions with biological systems . The compound's low toxicity profile makes it a candidate for further exploration in tissue engineering and controlled drug release applications.

Polymer Additives

This compound is used as a plasticizer and stabilizer in polymer formulations, particularly polyvinyl chloride (PVC). It has been shown to enhance the thermal stability of PVC composites when combined with other stabilizers like zinc stearate. The synergistic effects observed with these combinations improve the material's performance under thermal stress .

| Polymer Type | Stabilizer Used | Effect on Thermal Stability |

|---|---|---|

| PVC | This compound + ZnSt₂ | Increased thermal stability |

Cosmetic Formulations

In the cosmetic industry, this compound serves as an emollient and skin conditioning agent. Its ability to impart a smooth feel and enhance spreadability makes it valuable in formulations for creams, lotions, and other personal care products. Safety assessments have confirmed its suitability for use in cosmetics, ensuring minimal risk to consumers .

Case Study: Adsorption Behavior

A study conducted on the adsorption of this compound onto iron oxide surfaces revealed significant insights into its interaction dynamics under varying pressure conditions. The results indicated that increased pressure could modify the adsorption efficiency of this compound, suggesting potential applications in enhanced oil recovery processes or environmental remediation efforts where surfactant interactions are critical .

Case Study: Biocompatibility Testing

Research focused on the biocompatibility of this compound demonstrated its potential as a safe component in biomedical devices. In vivo studies showed minimal inflammatory response when used in conjunction with polyhydroxyalkanoates (PHAs), indicating that this compound could be integrated into future biodegradable implants or drug delivery systems .

Mecanismo De Acción

The mechanism of action of cyclohexyl stearate primarily involves its role as an ester. In biological systems, esters can be hydrolyzed by esterases, releasing the corresponding alcohol and acid. This compound can interact with lipid membranes, enhancing their fluidity and permeability, which can affect the delivery and absorption of active ingredients in pharmaceutical formulations .

Comparación Con Compuestos Similares

Ethyl stearate: An ester formed from ethanol and stearic acid.

Methyl stearate: An ester formed from methanol and stearic acid.

Butyl stearate: An ester formed from butanol and stearic acid.

Comparison: Cyclohexyl stearate is unique due to the presence of the cyclohexyl group, which imparts different physical and chemical properties compared to linear alkyl esters. This cyclic structure can influence the compound’s solubility, melting point, and reactivity, making it suitable for specific applications where other esters may not perform as well .

Actividad Biológica

Cyclohexyl stearate is an ester derived from cyclohexanol and stearic acid. This compound has garnered attention in various fields, particularly in cosmetic and pharmaceutical applications, due to its unique properties. Understanding its biological activity is essential for evaluating its safety and efficacy in these applications.

This compound is characterized by its hydrophobic nature, which influences its interaction with biological systems. It is typically used as an emollient and skin-conditioning agent in cosmetic formulations. The molecular structure can be represented as follows:

- Chemical Formula : CHO

- Molecular Weight : 284.48 g/mol

1. Antioxidant Activity

Recent studies have indicated that this compound exhibits significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals, thereby preventing cellular damage. The antioxidant activity of this compound was assessed using various assays, including DPPH and ABTS radical scavenging methods.

| Assay Type | IC50 Value (µg/mL) |

|---|---|

| DPPH | 15.2 |

| ABTS | 12.5 |

These results suggest that this compound can effectively scavenge free radicals, contributing to its potential use in formulations aimed at skin protection.

2. Cytotoxicity Studies

This compound has been evaluated for its cytotoxic effects on various cancer cell lines, including HEPG2 (liver), HCT116 (colon), and MCF7 (breast) cells. The cytotoxicity was measured using the MTT assay, which assesses cell viability.

| Cell Line | IC50 Value (µg/mL) |

|---|---|

| HEPG2 | 20.3 |

| HCT116 | 25.6 |

| MCF7 | 22.1 |

These findings indicate that this compound possesses moderate cytotoxicity against certain cancer cell lines, suggesting a potential role in cancer therapy.

3. Anti-inflammatory Properties

Inflammation is a key factor in many chronic diseases, and compounds with anti-inflammatory properties are of significant interest. This compound has shown promise in reducing inflammatory markers in vitro, particularly through the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Studies

A notable study investigated the effects of this compound on skin irritation and sensitization in a controlled clinical trial involving human subjects. The results demonstrated that this compound had a low potential for skin irritation, making it suitable for use in topical formulations.

Propiedades

IUPAC Name |

cyclohexyl octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H46O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-24(25)26-23-20-17-16-18-21-23/h23H,2-22H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRVKWKPZZQHRSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H46O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30146203 | |

| Record name | Cyclohexyl stearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30146203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104-07-4 | |

| Record name | Octadecanoic acid, cyclohexyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104-07-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexyl stearate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104074 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexyl stearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30146203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexyl stearate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.883 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.